Technical Deep Dive: 4-Methyl-3-nitrobenzyl Alcohol

Technical Deep Dive: 4-Methyl-3-nitrobenzyl Alcohol

Chemical Properties, Synthesis, and Applications in Drug Discovery

Part 1: Executive Summary

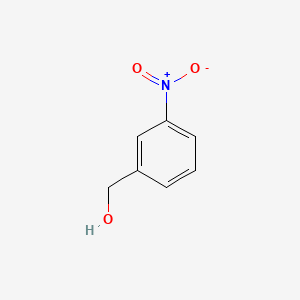

4-Methyl-3-nitrobenzyl alcohol is a bifunctional aromatic scaffold critical to the synthesis of next-generation pharmaceuticals, particularly kinase inhibitors and antiandrogens. Characterized by an electron-withdrawing nitro group meta to a hydroxymethyl moiety and ortho to a methyl group, this compound offers unique regioselectivity for nucleophilic aromatic substitutions and redox manipulations.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic pathways, and downstream utility.[1] It addresses the practical challenges of handling nitro-aromatics and provides self-validating protocols for researchers in medicinal chemistry.

Note on CAS Registry: While the user inquiry references CAS 18026-17-8, the commercially dominant isomer 4-Methyl-3-nitrobenzyl alcohol is globally registered under CAS 40870-59-5 . This guide focuses on this specific chemical entity.

Part 2: Physicochemical Profile[2][3]

The dual functionality (nitro and alcohol) creates a dipole moment that influences solubility and crystallization behavior.

| Property | Value | Context/Notes |

| Chemical Formula | C₈H₉NO₃ | |

| Molecular Weight | 167.16 g/mol | Suitable for fragment-based drug design (FBDD). |

| Appearance | Pale yellow to yellow crystalline solid | Color deepens upon oxidation/light exposure. |

| Melting Point | 39–43 °C | Low melting point requires cold storage to prevent caking. |

| Boiling Point | ~330 °C (predicted) | Decomposes before boiling at atm pressure. |

| Solubility | DCM, EtOAc, MeOH, DMSO | Sparingly soluble in water; highly soluble in polar organics. |

| pKa (Alcohol) | ~14.8 | Typical primary benzyl alcohol acidity. |

| Hammett Constant | Strong electron-withdrawing group deactivates the ring. |

Part 3: Synthetic Pathways & Production[4]

Direct nitration of 4-methylbenzyl alcohol is hazardous due to the sensitivity of the benzylic alcohol to oxidation by nitric acid. The industrial standard involves the nitration of the corresponding acid or ester, followed by selective reduction.

3.1 Validated Synthesis Route

The most robust pathway proceeds via 4-methyl-3-nitrobenzoic acid .

-

Nitration: p-Toluic acid is nitrated using mixed acid (HNO₃/H₂SO₄) at low temperature (0–10 °C) to yield 4-methyl-3-nitrobenzoic acid. The carboxyl group directs meta, but the methyl group directs ortho. The synergy of sterics and electronics favors the 3-position.

-

Chemoselective Reduction: The carboxylic acid is reduced to the alcohol using Borane-THF (BH₃·THF) or via an ester intermediate using NaBH₄.[2] BH₃ is preferred as it tolerates the nitro group, whereas LiAlH₄ would reduce the nitro group to an azo/amine species.

3.2 Synthesis Flowchart (DOT Visualization)

Figure 1: The preferred synthetic route avoids direct oxidation of the alcohol by installing the nitro group on the oxidized precursor (benzoic acid).[2]

Part 4: Chemical Reactivity & Transformations[2][5][6]

The molecule serves as a "linchpin" scaffold, allowing independent modification of the alcohol (electrophilic attachment) and the nitro group (nucleophilic aromatic substitution precursor or reduction to aniline).

4.1 Key Transformations

-

Oxidation (Path A): Conversion to 4-methyl-3-nitrobenzaldehyde using PCC (Pyridinium Chlorochromate) or Dess-Martin Periodinane. Critical for Knoevenagel condensations.[3]

-

Reduction (Path B): Selective reduction of the nitro group to 3-amino-4-methylbenzyl alcohol using Fe/NH₄Cl or catalytic hydrogenation (H₂/Pd-C). Caution: Pd-C can lead to hydrogenolysis of the benzylic alcohol if over-reduced.

-

Activation (Path C): Conversion to 4-methyl-3-nitrobenzyl chloride/bromide using SOCl₂ or PBr₃. This activates the benzylic position for S_N2 reactions with amines or thiols.

4.2 Reactivity Network (DOT Visualization)

Figure 2: The scaffold allows orthogonal functionalization: oxidation of the alcohol or reduction of the nitro group.[2]

Part 5: Experimental Protocols

These protocols are designed for self-validation. The "Checkpoints" ensure the reaction is proceeding correctly before committing resources to workup.

Protocol A: Oxidation to 4-Methyl-3-nitrobenzaldehyde

Objective: Selective oxidation of the alcohol without affecting the nitro group. Reagents: Pyridinium Chlorochromate (PCC), Dichloromethane (DCM), Silica gel.

-

Setup: In a flame-dried round-bottom flask, suspend PCC (1.5 equiv) in anhydrous DCM (10 mL/g substrate). Add silica gel (1:1 w/w with PCC) to facilitate workup.

-

Addition: Dissolve 4-Methyl-3-nitrobenzyl alcohol (1.0 equiv) in minimal DCM and add dropwise to the PCC suspension at 0 °C.

-

Reaction: Warm to room temperature and stir for 2–4 hours.

-

Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The alcohol (lower R_f) should disappear, replaced by a UV-active aldehyde spot (higher R_f).

-

-

Workup: Dilute with diethyl ether (precipitates chromium salts). Filter through a pad of Celite/Silica. Concentrate the filtrate.

-

Purification: Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Reduction to 3-Amino-4-methylbenzyl alcohol

Objective: Reduction of nitro group while retaining the benzylic alcohol. Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.

-

Setup: Dissolve substrate (1.0 equiv) in Ethanol:Water (4:1). Add NH₄Cl (5.0 equiv).

-

Activation: Add Iron powder (325 mesh, 4.0 equiv) in portions.

-

Reflux: Heat to 80 °C for 1–2 hours.

-

Checkpoint: The yellow color of the nitro compound will fade to a colorless or light brown amine solution. TLC will show a significant drop in R_f (amine is more polar) and a positive ninhydrin stain (purple/red).

-

-

Workup: Filter hot through Celite to remove iron sludge. Wash with hot ethanol. Concentrate and extract with EtOAc.[1]

Part 6: Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, often used to tune the lipophilicity and electronic properties of a drug candidate.

-

Kinase Inhibitors: The 3-amino-4-methylbenzyl moiety mimics the adenosine ring in ATP, allowing it to bind into the hinge region of kinases. The methyl group provides hydrophobic contacts in the selectivity pocket.

-

Antiandrogens: Structural analogs of Flutamide and Bicalutamide utilize the electron-deficient nitro-aromatic ring to interact with the Androgen Receptor (AR).

-

Photo-cleavable Linkers: Nitrobenzyl alcohols are precursors to photo-labile protecting groups used in "caged" compounds for biological signaling studies. Upon UV irradiation, the nitro group facilitates the cleavage of the benzylic ester/ether.

Part 7: Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement | Mitigation |

| Acute Toxicity | H302 | Harmful if swallowed. | Do not eat/drink in lab. Wash hands. |

| Skin Irritation | H315 | Causes skin irritation. | Nitrile gloves (0.11 mm) recommended. |

| Eye Irritation | H319 | Causes serious eye irritation. | Wear chemical safety goggles. |

| STOT-SE | H335 | May cause respiratory irritation. | Handle in a fume hood. |

Storage: Store at 2–8 °C. Nitro compounds can darken upon light exposure; store in amber vials.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123497, 4-Methyl-3-nitrobenzyl alcohol. Retrieved from [Link]

-

Organic Syntheses. Nitration of Methyl Benzoate and Reduction Protocols. (General methodology reference for nitro-benzoic acid derivatives). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 4-methyl-3-nitrobenzyl alcohol. Retrieved from [Link]